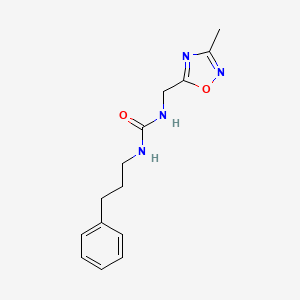

1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(3-phenylpropyl)urea

Descripción

1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(3-phenylpropyl)urea is a synthetic urea derivative featuring a 3-methyl-1,2,4-oxadiazole moiety linked via a methylene group to the urea backbone and a 3-phenylpropyl substituent. Urea derivatives are pharmacologically significant due to their hydrogen-bonding capabilities and structural versatility, which enable interactions with biological targets such as enzymes or receptors. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for metabolic stability, bioavailability, and diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties .

Propiedades

IUPAC Name |

1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(3-phenylpropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2/c1-11-17-13(20-18-11)10-16-14(19)15-9-5-8-12-6-3-2-4-7-12/h2-4,6-7H,5,8-10H2,1H3,(H2,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXXNVNPJNATQEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)NCCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Oxadiazole vs. Thiadiazole Moieties

- The 1,2,4-oxadiazole ring in the target compound offers superior metabolic stability compared to thiadiazole derivatives (e.g., ), as oxygen’s electronegativity reduces susceptibility to enzymatic degradation. However, thiadiazole-containing analogs may exhibit stronger π-π stacking interactions due to sulfur’s polarizability .

Substituent Effects

- Thioether-linked benzamide derivatives () show broader therapeutic scope (e.g., antiplatelet activity) due to flexible sulfur bridges, whereas rigid urea backbones may favor selective target binding .

Research Findings and Implications

- Therapeutic Potential: Oxadiazole-urea hybrids are under exploration for kinase inhibition and antiviral activity. For example, thioether-linked analogs () demonstrate efficacy in preclinical thrombosis models, suggesting the target compound could be repurposed for cardiovascular applications .

- Structure-Activity Relationships (SAR) :

- Substitution at the urea nitrogen (e.g., phenylpropyl vs. methoxyphenyl) significantly modulates bioavailability and target affinity.

- Oxadiazole methylation (3-methyl vs. 5-methyl) influences steric hindrance and electronic effects, as seen in analogs from and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.